molecular formula C13H17FN2O2 B5694729 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine

1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine

Cat. No. B5694729
M. Wt: 252.28 g/mol
InChI Key: BARJCXUTLQHXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine, also known as 4-Fluoromethoxyphenylpiperazine (4-FMP), is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential use in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine is not fully understood. However, studies have suggested that the compound acts as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors. This activity profile suggests that 4-FMP may have an effect on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels can lead to alterations in mood, behavior, and cognition. Additionally, 4-FMP has been shown to have an effect on heart rate and blood pressure, which suggests that it may have cardiovascular effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the effects of serotonin and dopamine receptor activity. However, one limitation of using 4-FMP is its potential for off-target effects. Its activity at other receptors may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine. One area of interest is the development of drugs that target serotonin and dopamine receptors for the treatment of psychiatric disorders such as depression and schizophrenia. Additionally, further investigation into the cardiovascular effects of 4-FMP is warranted. Finally, the compound's potential use as a PET imaging probe for studying CNS function should be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in drug discovery and development. Its pharmacological activities make it a promising candidate for the development of drugs that target the CNS. While there are limitations to using 4-FMP in lab experiments, its high potency and selectivity make it a useful tool for studying serotonin and dopamine receptor activity. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine can be achieved through a multi-step process. Initially, 4-Fluorobenzaldehyde is reacted with 1-methylpiperazine to form 1-(4-fluorophenyl)piperazine. The resulting product is then treated with acetic anhydride and methanol to obtain this compound. The purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine has been extensively studied for its potential use in drug discovery and development. The compound has been shown to exhibit various pharmacological activities, including serotonin receptor agonism and dopamine receptor antagonism. These activities make it a promising candidate for the development of drugs that target the central nervous system (CNS). 4-FMP has also been investigated for its potential use as a probe in positron emission tomography (PET) imaging studies.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-18-10-13(17)16-8-6-15(7-9-16)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARJCXUTLQHXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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